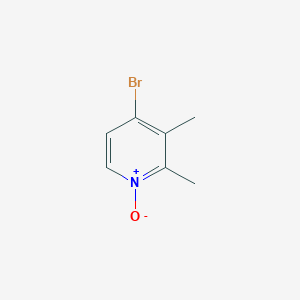

4-Bromo-2,3-dimethylpyridine 1-oxide

Description

4-Bromo-2,3-dimethylpyridine 1-oxide is a halogenated pyridine derivative characterized by a bromine atom at the 4-position, methyl groups at the 2- and 3-positions, and an oxygen atom at the 1-position (N-oxide). Pyridine N-oxide derivatives are critical intermediates in pharmaceuticals, agrochemicals, and coordination chemistry due to their electronic and steric properties. The bromine substituent enhances electrophilic substitution reactivity compared to chloro or amino analogs, while the methyl groups influence steric hindrance and solubility .

Propriétés

IUPAC Name |

4-bromo-2,3-dimethyl-1-oxidopyridin-1-ium | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO/c1-5-6(2)9(10)4-3-7(5)8/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJYGNCWJHJDITG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C[N+](=C1C)[O-])Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2,3-dimethylpyridine 1-oxide typically involves the bromination of 2,3-dimethylpyridine followed by oxidation. One common method involves the reaction of 2,3-dimethylpyridine with bromine in the presence of a suitable solvent such as acetic acid to yield 4-bromo-2,3-dimethylpyridine. This intermediate is then oxidized using an oxidizing agent like hydrogen peroxide or m-chloroperbenzoic acid to form 4-Bromo-2,3-dimethylpyridine 1-oxide .

Industrial Production Methods

In industrial settings, the production of 4-Bromo-2,3-dimethylpyridine 1-oxide may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification steps like recrystallization or chromatography are employed to obtain the desired product with high purity.

Analyse Des Réactions Chimiques

Types of Reactions

4-Bromo-2,3-dimethylpyridine 1-oxide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation and Reduction: The compound can be further oxidized or reduced depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Reagents like sodium amide, thiourea, or sodium alkoxide in solvents such as ethanol or dimethylformamide.

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate in solvents like acetic acid or dichloromethane.

Reduction: Sodium borohydride or lithium aluminum hydride in solvents like tetrahydrofuran or ethanol.

Major Products Formed

Substitution: Formation of substituted pyridine derivatives.

Oxidation: Further oxidized pyridine derivatives.

Reduction: Reduced pyridine derivatives with altered functional groups.

Applications De Recherche Scientifique

Organic Synthesis

4-Bromo-2,3-dimethylpyridine 1-oxide serves as a versatile intermediate in the synthesis of various organic compounds. It is particularly useful in:

- Cross-Coupling Reactions: It participates in Suzuki-Miyaura coupling reactions to form biaryl compounds, which are crucial in pharmaceuticals and agrochemicals .

- Substitution Reactions: Commonly used with nucleophiles like sodium hydroxide or potassium tert-butoxide for further functionalization.

Pharmacology

The compound exhibits significant biological activity as an inhibitor of cytochrome P450 enzymes, which are essential for drug metabolism. Its ability to selectively inhibit specific isoforms suggests potential applications in:

- Drug Development: As a candidate for studying drug interactions and metabolic pathways .

- Therapeutic Uses: Its anti-inflammatory effects have been noted due to its inhibition of prostaglandin production from arachidonic acid .

Corrosion Inhibition

Research has demonstrated that 4-Bromo-2,3-dimethylpyridine 1-oxide can effectively inhibit corrosion on mild steel in acidic environments. A study reported an anti-corrosive efficacy of up to 81.89% at optimal concentrations. This application is particularly relevant in industrial settings where metal protection is critical.

Case Study 1: Cytochrome P450 Inhibition

In a pharmacological study, it was found that 4-Bromo-2,3-dimethylpyridine 1-oxide effectively inhibited cytochrome P450 enzymes involved in drug metabolism. This inhibition was characterized by detailed kinetic studies showing varying degrees of inhibition across different isoforms, highlighting its potential use in drug interaction studies .

Case Study 2: Corrosion Inhibition Performance

A study conducted on mild steel exposed to acidic environments showed that increasing concentrations of 4-Bromo-2,3-dimethylpyridine 1-oxide significantly reduced corrosion rates. The highest efficacy was achieved at a concentration of , demonstrating its practical application as a corrosion inhibitor in industrial settings.

Mécanisme D'action

The mechanism of action of 4-Bromo-2,3-dimethylpyridine 1-oxide involves its interaction with various molecular targets and pathways. In coupling reactions, the bromine atom acts as a leaving group, facilitating the formation of new carbon-carbon bonds. The oxide group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability. The exact molecular targets and pathways depend on the specific application and reaction conditions .

Comparaison Avec Des Composés Similaires

Structural and Physicochemical Properties

The table below compares key properties of 4-Bromo-2,3-dimethylpyridine 1-oxide with structurally related compounds:

*Molecular weight calculated based on substituents.

Key Observations:

- Halogen Effects : Bromine increases molecular weight and polarizability compared to chlorine, leading to higher boiling points and distinct reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura). The larger atomic radius of bromine also enhances leaving-group ability .

- Conversely, 2,6-dimethyl analogs (e.g., CAS 697-92-7) exhibit symmetric substitution, which may stabilize transition states in catalysis .

- Substituent Position : The 5-bromo isomer (CAS 31181-64-3) demonstrates how bromine position alters electronic distribution. For instance, 4-bromo derivatives are more reactive toward electrophilic substitution at the 2- or 6-positions, whereas 5-bromo isomers may favor different regioselectivity .

Activité Biologique

4-Bromo-2,3-dimethylpyridine 1-oxide (C7H8BrNO) is a pyridine derivative that has garnered attention for its significant biological activity, particularly in pharmacology. This compound exhibits a variety of interactions with biological systems, primarily through its role as an inhibitor of cytochrome P450 enzymes, which are crucial for drug metabolism.

4-Bromo-2,3-dimethylpyridine 1-oxide primarily inhibits specific isoforms of cytochrome P450 enzymes. These enzymes are involved in the oxidative metabolism of drugs and other xenobiotics, influencing their pharmacokinetics and potential drug interactions. The inhibition profile of this compound suggests it could be a valuable tool in pharmacological studies aimed at understanding drug metabolism and interactions.

Key Features:

- Cytochrome P450 Inhibition : The compound selectively inhibits various P450 isoforms, impacting metabolic pathways.

- Gastrointestinal Absorption : High absorption rates indicate potential for oral bioavailability.

- Blood-Brain Barrier Permeability : Its ability to cross the blood-brain barrier suggests possible neurological applications.

Research Findings

Recent studies have highlighted the compound's unique properties and potential applications:

- Inhibition Studies : Research indicates that 4-Bromo-2,3-dimethylpyridine 1-oxide effectively inhibits cytochrome P450 isoforms CYP2D6 and CYP3A4, which are critical for the metabolism of many pharmaceuticals. This inhibition can lead to altered drug efficacy and toxicity profiles.

- Bioconversion Studies : In experiments utilizing whole cells of Burkholderia sp. MAK1, the compound was shown to undergo bioconversion processes, indicating its potential as a substrate for microbial transformations . This suggests applications in bioremediation or synthetic biology.

- Structure-Activity Relationship (SAR) : Comparative analysis with similar compounds reveals that the specific substitution pattern of 4-Bromo-2,3-dimethylpyridine 1-oxide enhances its reactivity and utility in organic synthesis. For example, it exhibits different reactivity compared to other brominated pyridines due to its unique methyl substitutions.

Case Study 1: Drug Interaction Profile

A study investigated the impact of 4-Bromo-2,3-dimethylpyridine 1-oxide on the metabolism of a common antiepileptic drug. The results demonstrated a significant increase in plasma concentration due to inhibition of CYP2D6, leading to recommendations for dosage adjustments when co-administered with this compound.

Case Study 2: Biocatalytic Applications

In another study focusing on biocatalysis, researchers utilized Burkholderia sp. MAK1 to convert various pyridine derivatives into hydroxylated products. The presence of 4-Bromo-2,3-dimethylpyridine 1-oxide influenced the conversion rates and product profiles, showcasing its utility in synthetic pathways .

Comparative Analysis

The following table summarizes the structural characteristics and biological activities of related compounds compared to 4-Bromo-2,3-dimethylpyridine 1-oxide:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 4-Bromo-2-methylpyridine | One methyl group instead of two | Less reactive due to fewer substituents |

| 2,3-Dimethylpyridine | No bromine substitution | Lacks reactivity associated with brominated compounds |

| 4-Bromo-3-methylpyridine | Methyl group at the 3-position | Different reactivity due to altered substitution pattern |

| 4-Bromo-pyridine | Single bromine substitution without methyl groups | Simplified structure leading to different applications |

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 4-Bromo-2,3-dimethylpyridine 1-oxide?

- Methodological Answer : The synthesis typically involves halogenation of a pre-oxidized pyridine derivative. For example:

- Oxidation : Start with 2,3-dimethylpyridine, oxidize to its N-oxide form using meta-chloroperbenzoic acid (mCPBA) or hydrogen peroxide .

- Bromination : Introduce bromine at the 4-position via electrophilic aromatic substitution (EAS). Regioselectivity is influenced by the electron-withdrawing N-oxide group, directing bromine to the para position relative to the methyl substituents .

- Key Considerations : Monitor reaction conditions (temperature, solvent) to minimize side reactions like over-bromination or ring degradation.

Q. How can the purity and structure of 4-Bromo-2,3-dimethylpyridine 1-oxide be validated?

- Analytical Methods :

- NMR Spectroscopy : Use , , and 2D NMR to confirm substitution patterns and bromine placement .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (expected: ~216 g/mol) and isotopic patterns from bromine .

- Melting Point : Compare observed values (e.g., ~100–105°C inferred from chloro analog data) with literature .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.